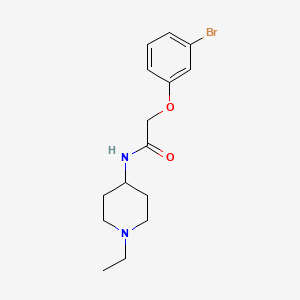![molecular formula C11H8N4S B4677579 3-(2-propyn-1-ylthio)-9H-[1,2,4]triazolo[4,3-a]benzimidazole](/img/structure/B4677579.png)
3-(2-propyn-1-ylthio)-9H-[1,2,4]triazolo[4,3-a]benzimidazole
Descripción general
Descripción
3-(2-propyn-1-ylthio)-9H-[1,2,4]triazolo[4,3-a]benzimidazole is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. This compound has been found to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial effects.
Mecanismo De Acción
The mechanism of action of 3-(2-propyn-1-ylthio)-9H-[1,2,4]triazolo[4,3-a]benzimidazole involves the inhibition of specific enzymes and signaling pathways. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory cytokines. Additionally, it has been shown to activate the p53 pathway, leading to apoptosis in cancer cells. Furthermore, it has been found to inhibit the growth of bacterial strains by disrupting the bacterial cell membrane.
Biochemical and Physiological Effects:
3-(2-propyn-1-ylthio)-9H-[1,2,4]triazolo[4,3-a]benzimidazole has been found to have a range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Additionally, it has been found to induce apoptosis in cancer cells by activating the p53 pathway. Furthermore, it has been shown to disrupt the bacterial cell membrane, leading to bacterial death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(2-propyn-1-ylthio)-9H-[1,2,4]triazolo[4,3-a]benzimidazole has several advantages for lab experiments. It is relatively easy to synthesize and has been found to exhibit a range of biological activities. Additionally, it has been shown to have low toxicity in animal studies. However, there are also limitations to using this compound in lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. Additionally, it has a short half-life, which can limit its effectiveness in certain applications.
Direcciones Futuras
There are several future directions for research on 3-(2-propyn-1-ylthio)-9H-[1,2,4]triazolo[4,3-a]benzimidazole. One area of research could focus on optimizing the synthesis method to obtain higher yields of pure compound. Additionally, further studies could investigate the potential of this compound as a therapeutic agent for various diseases, such as cancer and inflammatory disorders. Furthermore, research could explore the use of this compound as a potential antimicrobial agent. Overall, the potential pharmacological properties of 3-(2-propyn-1-ylthio)-9H-[1,2,4]triazolo[4,3-a]benzimidazole make it an exciting area of research for future studies.
Aplicaciones Científicas De Investigación
3-(2-propyn-1-ylthio)-9H-[1,2,4]triazolo[4,3-a]benzimidazole has been extensively studied for its potential pharmacological properties. It has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, it has been shown to have anti-cancer effects by inducing apoptosis in cancer cells. Furthermore, it has been found to have anti-microbial effects against various bacterial strains.
Propiedades
IUPAC Name |
1-prop-2-ynylsulfanyl-3H-[1,2,4]triazolo[4,3-a]benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4S/c1-2-7-16-11-14-13-10-12-8-5-3-4-6-9(8)15(10)11/h1,3-6H,7H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWWXSLVPXUYJFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCSC1=NNC2=NC3=CC=CC=C3N21 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(prop-2-yn-1-ylsulfanyl)-9H-[1,2,4]triazolo[4,3-a]benzimidazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N~2~-[(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]glycinamide](/img/structure/B4677497.png)
![methyl 4-chloro-3-{[N-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-N-(4-fluorophenyl)glycyl]amino}benzoate](/img/structure/B4677501.png)
![N-(4-chlorophenyl)-N'-[1-(2-pyridinyl)ethyl]urea](/img/structure/B4677525.png)
![3-(2-fluorophenyl)-N-[2-(trifluoromethyl)phenyl]-4,5-dihydro-5-isoxazolecarboxamide](/img/structure/B4677529.png)
![N-(2-furylmethyl)-2-[(5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4677532.png)
![N-{3-chloro-4-[(4-nitrobenzyl)oxy]benzyl}-4-fluoroaniline](/img/structure/B4677540.png)

![2-[(1,3-benzodioxol-5-yloxy)acetyl]-N-(2-fluorophenyl)hydrazinecarbothioamide](/img/structure/B4677556.png)
![N-[2-(benzyloxy)-3-methoxybenzyl]-2-morpholin-4-ylethanamine dihydrochloride](/img/structure/B4677586.png)


![3-{[4-(2-methoxyphenoxy)phenyl]amino}-1-(5-methyl-2-furyl)-2-propen-1-one](/img/structure/B4677602.png)

![2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B4677612.png)